molecular formula C15H16F3N3 B2794723 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline CAS No. 401566-43-6

4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline

Cat. No.: B2794723
CAS No.: 401566-43-6
M. Wt: 295.309
InChI Key: WAYXOCDRUHABFK-UHFFFAOYSA-N
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Description

4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline (4-DTMQ), also known as 4-trifluoromethyl-1,4-diazepan-2-ylquinoline, is a novel synthetic molecule that has recently been studied for its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. 4-DTMQ is a member of the quinoline family of heterocyclic compounds, which are aromatic compounds composed of a six-membered ring with two nitrogen atoms. 4-DTMQ has a unique structure, with a trifluoromethyl group attached to the quinoline ring, and a diazepane ring attached to the nitrogen atom. 4-DTMQ has been studied for its ability to interact with several biological targets, which could make it a potential therapeutic agent for a variety of diseases.

Scientific Research Applications

Antimicrobial and Cytogenetic Studies

  • Diazepino quinoline derivatives have been found to exhibit antibacterial and antifungal properties. They have also been studied for their cytogenetic activities (Nandha Kumar, Suresh, & Mohan, 2003).

Synthetic Routes for Complex Molecules

  • Enantioselective approaches to synthesize tricyclic organic scaffolds related to diazepino quinolines have been described. These compounds are useful for preparing ligands targeting GPCRs in the CNS (Schrader et al., 2016).

Chemical Synthesis Methods

Development of EZH2 Inhibitors

  • Quinoline derivatives have been evaluated as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), which plays a role in cancer biology. These compounds represent a new class of EZH2 inhibitors (Xiang et al., 2015).

Exploration of Benzodiazepine Receptors

  • Thienylpyrazoloquinolines, compounds related to quinoline derivatives, have been synthesized and studied for their binding affinity to benzodiazepine receptors (Takada et al., 1988).

Cardiovascular Research

  • Derivatives of diazepino quinoline have been synthesized and evaluated for their positive inotropic effects in cardiovascular research (Jiang, Ye, Liu, Zhang, Cui, & Piao, 2010).

Drug Scaffold Development

Properties

IUPAC Name

4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3/c16-15(17,18)14-10-13(21-8-3-6-19-7-9-21)11-4-1-2-5-12(11)20-14/h1-2,4-5,10,19H,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYXOCDRUHABFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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